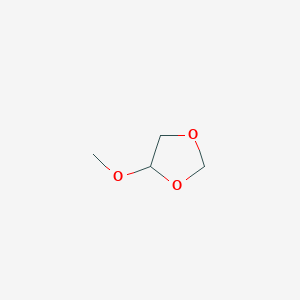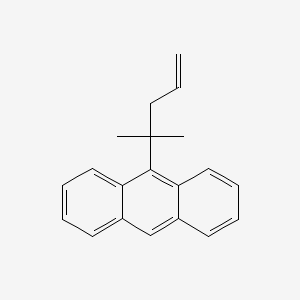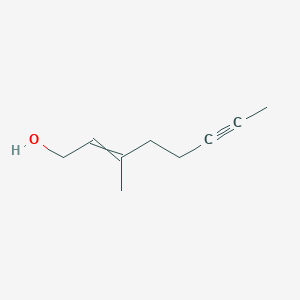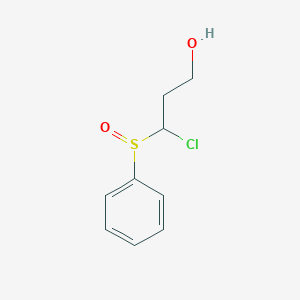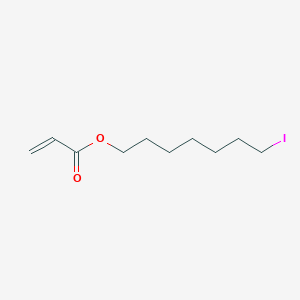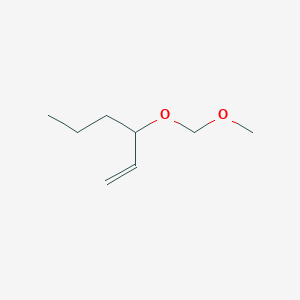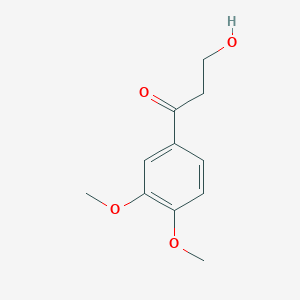![molecular formula C16H16BrNO5S B14321264 (3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid CAS No. 111758-22-6](/img/structure/B14321264.png)
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is a chemical compound with the molecular formula C16H16BrNO5S It is known for its unique structure, which includes a bromobenzene sulfonyl group attached to an aminoethyl phenoxy acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid typically involves multiple steps, starting with the preparation of the bromobenzene sulfonyl derivative. This can be achieved through electrophilic aromatic substitution, where bromobenzene reacts with sulfur trioxide and fuming sulfuric acid to form 4-bromobenzenesulfonic acid. This intermediate is then converted to its sulfonyl chloride derivative using thionyl chloride.
The next step involves the reaction of the sulfonyl chloride with 2-aminoethyl phenol to form the sulfonamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction with chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The bromine atom in the bromobenzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group yields quinone derivatives, while reduction of the sulfonyl group produces sulfides.
Scientific Research Applications
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid involves its interaction with specific molecular targets within cells. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. This can lead to the modulation of various cellular pathways, including those involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but initial studies suggest that the compound may inhibit key enzymes involved in these processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromobenzenesulfonyl)phenylacetic acid
- (3-{2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
- (3-{2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid
Uniqueness
(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid is unique due to the presence of the bromobenzene sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and specialty chemicals.
Properties
CAS No. |
111758-22-6 |
|---|---|
Molecular Formula |
C16H16BrNO5S |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-[3-[2-[(4-bromophenyl)sulfonylamino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H16BrNO5S/c17-13-4-6-15(7-5-13)24(21,22)18-9-8-12-2-1-3-14(10-12)23-11-16(19)20/h1-7,10,18H,8-9,11H2,(H,19,20) |
InChI Key |
RFBSKMRTXGCFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CCNS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


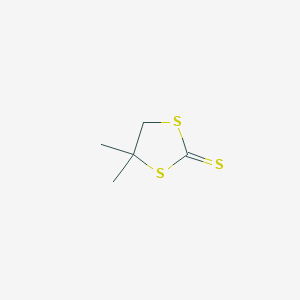

![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
